2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol
Overview
Description
Preparation Methods
The synthesis of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol typically involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-4-hydroxy-6-methylpyrimidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol can be compared with other similar compounds, such as:
2-Amino-4-hydroxy-6-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares a similar pyrimidine core structure.
4-Chlorobenzyl mercaptan: This compound is another precursor and contains the chlorophenylthio group that is part of the final product.
Thioxopyrimidines: These compounds have a similar pyrimidine ring structure with sulfur-containing substituents and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol, known by its IUPAC name 2-amino-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one, is a pyrimidine derivative with significant biological activity. Its molecular formula is C₁₁H₁₀ClN₃OS, and it has a molecular weight of 267.74 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents.
The synthesis of this compound typically involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-4-hydroxy-6-methylpyrimidine. This reaction can be optimized for yield and purity using various techniques such as continuous flow reactors. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which further enhances its utility in synthetic chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits considerable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL against specific pathogens . The compound's structural modifications have been shown to enhance its antibacterial properties significantly.
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies revealed that derivatives of this compound exhibit potent activity against cancer cells such as HeLa and K562, with IC50 values indicating effective inhibition at low concentrations . Notably, the hydroxymethyl derivative demonstrated enhanced cytotoxicity against gastric adenocarcinoma cells (AGS), with an IC50 of 53.02 µM .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors that are critical in disease pathways. For instance, it may act as an allosteric inhibitor in certain signaling pathways related to cancer progression . Further research is required to elucidate the precise molecular targets.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, it can be compared with other pyrimidine derivatives:
Compound Name | Structure | Biological Activity | MIC/MBC |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | MIC: 16 µg/mL; MBC: 32 µg/mL |
2-Amino-4-hydroxy-6-methylpyrimidine | - | Precursor for synthesis | - |
Thioxopyrimidines | - | Similar activities | Varies |
Case Studies and Research Findings
Several studies have focused on the biological applications of pyrimidine derivatives similar to this compound:
- Antibacterial Studies : A review indicated that pyrimidine derivatives exhibit strong antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.25 to 1 μg/mL .
- Cytotoxicity Studies : In vitro assays demonstrated that modifications to the pyrimidine structure can lead to increased cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells .
- Mechanistic Insights : Research has explored the mechanisms through which these compounds inhibit cell growth and induce apoptosis in cancer cells, suggesting potential pathways for therapeutic intervention .
Properties
IUPAC Name |
2-amino-4-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-3-9(4-2-7)17-6-8-5-10(16)15-11(13)14-8/h1-5H,6H2,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZIPZGNRUPAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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